molecular formula C7H10ClN3O B1420219 6-Methoxynicotinimidamide hydrochloride CAS No. 201937-22-6

6-Methoxynicotinimidamide hydrochloride

Cat. No. B1420219
M. Wt: 187.63 g/mol
InChI Key: ZADOHHNYDKHRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxynicotinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-Methoxynicotinimidamide hydrochloride is represented by the formula C7H10ClN3O . The InChI code for this compound is 1S/C7H9N3O.ClH/c1-11-6-3-2-5(4-10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H .


Physical And Chemical Properties Analysis

6-Methoxynicotinimidamide hydrochloride is a solid at room temperature . It is stored in an inert atmosphere at room temperature . The boiling point is not specified .

Scientific Research Applications

Inhibition of Hepatic Cytochrome P450

6-Methoxynicotinimidamide hydrochloride demonstrates a reversible and time-dependent inhibition of hepatic cytochrome P450 steroidal hydroxylases. This characteristic is crucial in understanding the metabolism and toxicity of various compounds, including pesticides like methoxychlor, which undergo metabolic activation yielding reactive intermediates (Li, Mani, & Kupfer, 1993).

Chemiluminescence Analysis

This compound plays a significant role in chemiluminescence analysis, a method used for the determination of various drugs, such as chlorpromazine hydrochloride, which is used in treating clinical depression. The process involves the reaction of the drug with cerium(IV) in a nitric acid medium and the measurement of the chemiluminescence intensity produced by rhodamine 6G (Huang & Chen, 2002).

Drug Release Control in Hydrogels

6-Methoxynicotinimidamide hydrochloride is used in the development of novel triazole-containing hydrogels (TGs) as drug carriers. These TGs exhibit time-dependent swelling behavior, which is instrumental in controlling the sustained drug release, a crucial aspect in drug delivery systems (Mishra et al., 2014).

Synthesis of Biocompatible Polymers

This compound is essential in the synthesis of biocompatible polymers. It has been used in the derivatization of rhodamine 6G, leading to the creation of fluorescent initiators for atom transfer radical polymerization (ATRP) or a fluorescent methacrylic comonomer. These compounds are highly fluorescent at physiological pH and are used for biomedical studies (Madsen et al., 2011).

Dietary Exposure and Contaminant Concentrations

In the context of environmental health, this compound is significant in studies exploring human exposure to organohalogen contaminants (OHCs). It helps in understanding how dietary intakes of phenolic OHCs, like methoxychlor, affect concentrations in breast milk and serum (Fujii et al., 2014).

Investigation of Methoxychlor Effects on Human Cytochromes

Research involving 6-Methoxynicotinimidamide hydrochloride has contributed to the understanding of how methoxychlor and its metabolites affect human cytochromes P450. This is critical in determining the metabolic pathways and potential toxicity of substances like pesticides in humans (Hu & Kupfer, 2002).

Study of Drug Resistance in Cancer Cells

This compound is used in studying drug resistance mechanisms in cancer cells. Specifically, it has been used to understand the membrane transport of drugs in rat glioma C6 cells and their resistant cell lines (Matsumoto et al., 1992).

Safety And Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302+H312+H332-H315-H319-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

6-methoxypyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-11-6-3-2-5(4-10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADOHHNYDKHRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672557
Record name 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxynicotinimidamide hydrochloride

CAS RN

201937-22-6
Record name 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyridine-3-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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